molecular formula C16H16N6O2 B2800179 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034464-32-7

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2800179
CAS No.: 2034464-32-7
M. Wt: 324.344
InChI Key: YAZDAQDLPYSNLH-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridine core substituted with a methyl-pyrazole moiety and an acetamide linker bound to a pyridazinone ring.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-21-14(6-8-19-21)13-5-4-12(9-17-13)10-18-15(23)11-22-16(24)3-2-7-20-22/h2-9H,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZDAQDLPYSNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and the implications of its activity against various biological targets.

Chemical Structure and Properties

The compound features a pyridine ring, a pyrazole moiety, and a pyridazine structure, which are known to contribute to its biological activity. The molecular formula is C19H20N6OC_{19}H_{20}N_6O, with a molecular weight of approximately 348.41 g/mol. The structural complexity allows for interactions with multiple biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole and pyridine rings followed by the introduction of the oxopyridazine moiety. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives featuring similar structural motifs have shown significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor growth .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways:

  • Carbonic Anhydrase (CA) : Several derivatives have demonstrated nanomolar inhibition constants (KIs) against different isoforms of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and edema .
  • Cyclooxygenase (COX) : The anti-inflammatory activity is further supported by the inhibition of COX enzymes, particularly COX-2, which is implicated in pain and inflammation. Selective COX inhibitors derived from similar scaffolds have shown IC50 values in the sub-micromolar range .
  • Lipoxygenase (LOX) : Compounds based on this structure have also been assessed for LOX inhibition, with promising results indicating moderate to potent activity against this enzyme .

Case Studies

Study 1: Antiproliferative Effects
A study evaluating the antiproliferative effects of various derivatives found that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines with IC50 values ranging from 5 to 15 μM .

Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of pyridazine derivatives, revealing that some compounds effectively inhibited COX enzymes with selectivity indices suggesting a preference for COX-2 over COX-1, which could minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .

Summary of Biological Activities

Biological Target Activity IC50/KI Values
Carbonic AnhydraseInhibition5.3 - 49.7 nM
Cyclooxygenase (COX)Inhibition0.05 - 0.14 mM
Lipoxygenase (LOX)Moderate Activity2 - 7 μM

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties:

  • Mechanism of Action : The compound acts primarily as an inhibitor of the Serine/threonine-protein kinase ATR, which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, the compound can disrupt the cellular mechanisms that allow cancer cells to survive and proliferate.
  • Efficacy Against Cancer Cell Lines : Studies have demonstrated that similar pyrazole derivatives show antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer . The mechanism often involves inducing apoptosis through caspase activation and modulation of cell cycle regulators.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial applications:

  • Inhibition of Bacterial Growth : Pyrazole derivatives have been reported to inhibit the growth of bacteria, making them candidates for new antibiotic development. For instance, compounds with similar structures have shown effectiveness against strains such as E. coli and Staphylococcus aureus .
  • Potential for Novel Antibiotics : The unique combination of pyrazole and pyridine rings may enhance the compound's ability to target bacterial enzymes or receptors, paving the way for new antimicrobial agents .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties:

  • Mechanism : Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
  • Clinical Relevance : Given the role of inflammation in diseases like rheumatoid arthritis and other autoimmune disorders, this compound could be explored as a therapeutic option in managing chronic inflammatory conditions.

Neuroprotective Potential

Emerging studies suggest that this compound may offer neuroprotective benefits:

  • Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties in preclinical models, indicating potential applications in treating epilepsy and other neurological disorders .
  • Neuroprotection : The ability to protect neurons from damage could make this compound valuable in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies highlight the efficacy of compounds related to this compound:

StudyFocusFindings
Chandra et al. (2014)Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines .
Bandgar et al. (2014)Anti-inflammatory EffectsCompounds showed promising inhibition of TNF-alpha and IL-6 .
Ahsan et al. (2014)NeuroprotectionReported neuroprotective effects with specific derivatives showing reduced neuronal damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores and substitution patterns. Below is a detailed analysis derived from the provided evidence and inferred trends:

Pyridine-Pyrazole Hybrids

  • Key Example: The patent-specified compound 1-(6-Amino-5-cyanopyridin-2-yl)-N-(5-chlor-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamid . Structural Similarities: Both compounds integrate pyridine and pyrazole rings. The target compound substitutes the pyridine with a methyl-pyrazole group, while the patent compound uses a triazole-substituted pyridine with a trifluoromethyl-pyrazole. Functional Differences: The patent compound includes electron-withdrawing groups (cyano, trifluoromethyl) and a triazole, which enhance metabolic stability and binding affinity in kinase inhibitors. The target compound’s pyridazinone and methyl-pyrazole may prioritize hydrogen-bonding interactions over electronic effects.

Pyridazinone-Containing Derivatives

  • Key Example: N-(((3S,3aS)-7-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 58) . Structural Similarities: Both compounds employ acetamide linkers and nitrogen-rich heterocycles (pyridazinone in the target vs. tetrazole in Compound 58). Functional Differences: Compound 58’s tetrazole ring acts as a bioisostere for carboxylic acids, improving solubility and bioavailability.

Substituent Impact on Pharmacokinetics

Compound Key Substituents Inferred Properties
Target Compound Methyl-pyrazole, pyridazinone Moderate lipophilicity; potential CNS activity due to pyridazinone
Patent Compound Triazole, trifluoromethyl, cyano High metabolic stability; kinase inhibition
Compound 58 Tetrazole, oxazolo-oxazinone Enhanced solubility; protease inhibition

Research Findings and Hypotheses

Binding Affinity: The target compound’s pyridazinone may compete with ATP-binding pockets in kinases, akin to pyridazinone derivatives in literature. Its methyl-pyrazole could reduce steric hindrance compared to bulkier substituents in the patent compound .

Metabolic Stability : The absence of strong electron-withdrawing groups (e.g., trifluoromethyl) suggests faster hepatic clearance than the patent compound but better solubility than Compound 58’s tetrazole .

Selectivity: Pyridazinone’s planar structure may favor interactions with flat binding sites (e.g., PDE inhibitors), diverging from the patent compound’s kinase focus or Compound 58’s protease targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves coupling pyrazole and pyridazine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, pyridazine acetamide derivatives are often synthesized by reacting chloropyridazines with amine-functionalized intermediates under reflux in aprotic solvents like DMF .
  • Characterization : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm bond formation, LC-MS for purity assessment, and FT-IR to track functional groups (e.g., C=O stretches at ~1650–1700 cm1^{-1}) .

Q. How can researchers validate the structural integrity of this compound and its analogs?

  • Approach : X-ray crystallography is ideal for resolving ambiguities in regiochemistry, especially for pyridazine and pyrazole ring connectivity. For rapid screening, compare experimental 1H^1 \text{H}-NMR shifts with density functional theory (DFT)-calculated chemical shifts .
  • Data Interpretation : Monitor diagnostic peaks, such as pyridazine NH protons (δ 10–12 ppm) and acetamide carbonyl carbons (δ 165–170 ppm) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Protocols :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADPH cofactors.
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50_{50} values .
    • Controls : Include structurally related compounds (e.g., pyridazinone derivatives lacking the pyrazole methyl group) to isolate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

  • Analysis :

  • Assess membrane permeability via PAMPA assays or Caco-2 cell models to determine if poor cellular uptake explains discrepancies.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to targets, ruling out false positives from aggregation artifacts .
    • Case Study : A pyridazinone analog showed strong enzyme inhibition but no cellular activity due to efflux by P-glycoprotein; this was confirmed with verapamil co-treatment .

Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?

  • Process Chemistry :

  • Replace batch reactors with flow chemistry to improve heat transfer and reduce side reactions (e.g., hydrolysis of acetamide).
  • Use immobilized catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to enhance recyclability .
    • Yield Data : Pilot studies show switching from THF to 2-MeTHF increases coupling efficiency by 15% while enabling solvent recovery .

Q. How can computational methods guide SAR for pyridazine-pyrazole hybrids?

  • Tools :

  • Perform molecular docking (AutoDock Vina) to prioritize substituents at the pyridazine 3-position for target engagement.
  • Use QSAR models trained on IC50_{50} data to predict bioactivity of novel analogs .
    • Validation : Compare predicted vs. experimental IC50_{50} values for a test set of 20 derivatives; R2^2 > 0.7 confirms model reliability .

Conflict Resolution & Data Gaps

Q. How to address inconsistent enzymatic vs. cellular potency in lead analogs?

  • Hypothesis Testing :

  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions.
  • Metabolic stability : Incubate compounds with liver microsomes (human/rat) to assess CYP-mediated degradation .

Q. What analytical techniques resolve stereochemical uncertainties in synthetic intermediates?

  • Advanced Techniques :

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to separate enantiomers.
  • Vibrational circular dichroism (VCD) for absolute configuration determination .

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